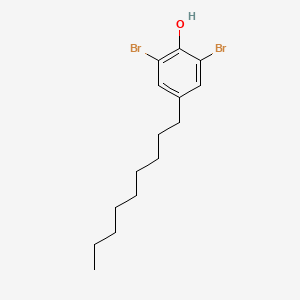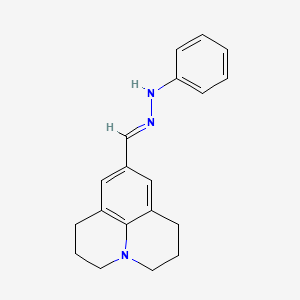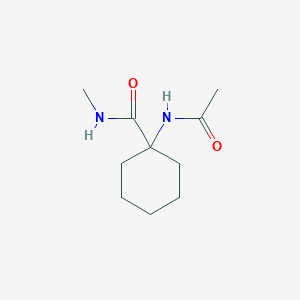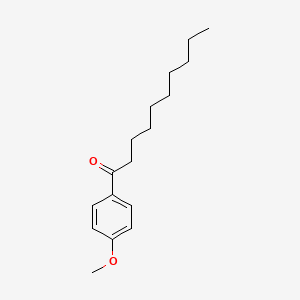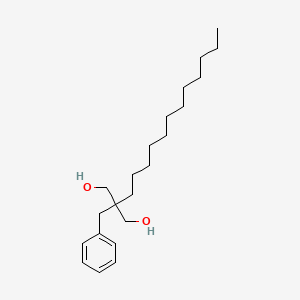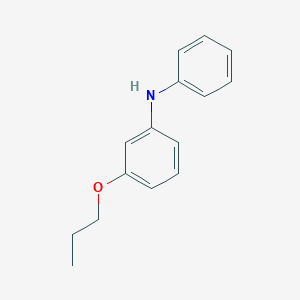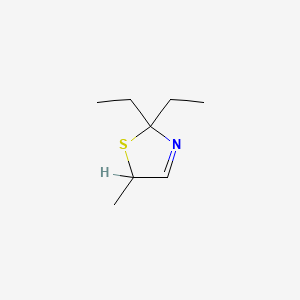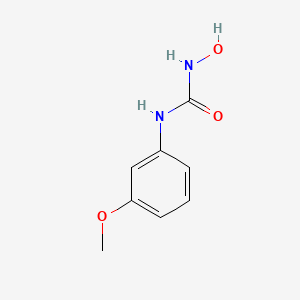propanedioate CAS No. 110450-00-5](/img/structure/B14337880.png)
Diethyl [(4-chlorophenoxy)methyl](ethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-chlorophenoxy)methylpropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenoxy group attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-chlorophenoxy)methylpropanedioate typically involves the esterification of (4-chlorophenoxy)methylpropanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Diethyl (4-chlorophenoxy)methylpropanedioate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-chlorophenoxy)methylpropanedioate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: (4-chlorophenoxy)methylpropanedioic acid.
Reduction: (4-chlorophenoxy)methylpropanediol.
Substitution: (4-aminophenoxy)methylpropanedioate or (4-thiophenoxy)methylpropanedioate.
Scientific Research Applications
Diethyl (4-chlorophenoxy)methylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl (4-chlorophenoxy)methylpropanedioate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (4-chlorophenoxy)methylpropanedioic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-methylphenoxy)methylpropanedioate
- Diethyl (4-bromophenoxy)methylpropanedioate
- Diethyl (4-fluorophenoxy)methylpropanedioate
Uniqueness
Diethyl (4-chlorophenoxy)methylpropanedioate is unique due to the presence of the chlorine atom in the phenoxy group, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can enhance the compound’s antimicrobial properties, making it a valuable candidate for pharmaceutical research.
Properties
CAS No. |
110450-00-5 |
|---|---|
Molecular Formula |
C16H21ClO5 |
Molecular Weight |
328.79 g/mol |
IUPAC Name |
diethyl 2-[(4-chlorophenoxy)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C16H21ClO5/c1-4-16(14(18)20-5-2,15(19)21-6-3)11-22-13-9-7-12(17)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
GSBDIPAZDLEAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


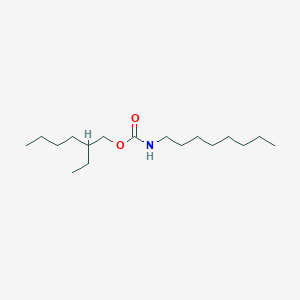
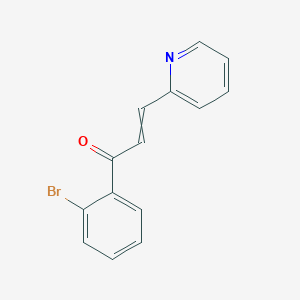
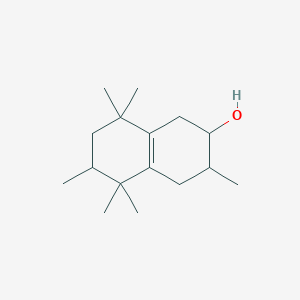
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
